1h-Imidazo[1,2-a]benzimidazole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazo[1,2-a]benzimidazole-2,3-dione(9ci) is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are key components in many pharmaceuticals and agrochemicals
Vorbereitungsmethoden
The synthesis of 1H-imidazo[1,2-a]benzimidazole-2,3-dione(9ci) can be achieved through various synthetic routes. Common methods include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde.
Wallach synthesis: This approach uses the dehydrogenation of imidazolines.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This involves the cyclization of amino nitriles.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
1H-Imidazo[1,2-a]benzimidazole-2,3-dione(9ci) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Imidazo[1,2-a]benzimidazole-2,3-dione(9ci) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-imidazo[1,2-a]benzimidazole-2,3-dione(9ci) involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes like phosphodiesterase 10A (PDE10A), which plays a role in neurological functions . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1H-Imidazo[1,2-a]benzimidazole-2,3-dione(9ci) can be compared with other similar compounds, such as:
Imidazole: A simpler structure with broad biological activities.
Benzimidazole: Known for its antiparasitic and antifungal properties.
1,3-Diazole: Another heterocyclic compound with diverse applications.
The uniqueness of this compound(9ci) lies in its fused ring system, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
57842-37-2 |
---|---|
Molekularformel |
C9H5N3O2 |
Molekulargewicht |
187.15 g/mol |
IUPAC-Name |
3H-imidazo[1,2-a]benzimidazole-1,2-dione |
InChI |
InChI=1S/C9H5N3O2/c13-7-8(14)12-6-4-2-1-3-5(6)10-9(12)11-7/h1-4H,(H,10,11,13) |
InChI-Schlüssel |
KXGMLDRXKFNSHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.